molecular formula C8H10O2 B6282860 (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid CAS No. 148918-93-8

(2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid

Cat. No.: B6282860
CAS No.: 148918-93-8
M. Wt: 138.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid is an organic compound characterized by the presence of a cyclopentene ring attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentene with acrolein in the presence of a catalyst to form the desired product. The reaction conditions typically include:

    Catalyst: Palladium on carbon

    Solvent: Tetrahydrofuran

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Another method involves the use of cyclopentadiene and maleic anhydride in a Diels-Alder reaction followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Key parameters include:

    Catalyst: Heterogeneous catalysts such as palladium or platinum

    Temperature: 100-150°C

    Pressure: 1-5 atm

    Solvent: Industrial solvents like toluene or xylene

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction with hydrogen gas in the presence of a palladium catalyst can yield the corresponding saturated carboxylic acid.

    Substitution: Electrophilic substitution reactions can occur at the cyclopentene ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at 25-50°C.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Cyclopent-1-en-1-yl carboxylic acid or cyclopentanone.

    Reduction: (2E)-3-(cyclopentyl)prop-2-enoic acid.

    Substitution: Halogenated or alkylated cyclopentene derivatives.

Scientific Research Applications

(2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition can lead to anti-inflammatory effects. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(cyclopentyl)prop-2-enoic acid
  • Cyclopent-1-en-1-yl carboxylic acid
  • Cyclopentanone

Uniqueness

(2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid is unique due to its combination of a cyclopentene ring and a propenoic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the double bond in the propenoic acid moiety allows for additional chemical modifications and functionalization, enhancing its versatility in various applications.

Properties

CAS No.

148918-93-8

Molecular Formula

C8H10O2

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.